saurufuran B

Description

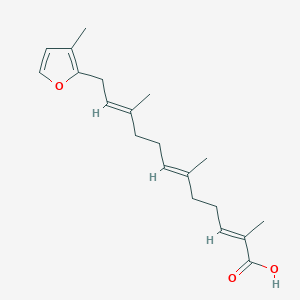

Saurufuran B is a furanoditerpene first isolated from the roots of Saururus chinensis (Saururaceae), a plant used in traditional Korean medicine for treating inflammatory diseases and edema . It has also been identified in marine organisms, such as the soft coral Lobophytum sp., where it coexists with terpenoids, phenolic compounds, and alkaloids in bioactive fractions . Structurally, this compound belongs to the furanoditerpene class, characterized by a furan ring fused to a diterpene backbone. Its first total synthesis was achieved in 2006 via a 13-step process starting from (E,E)-farnesol and citraconic anhydride, highlighting its complex stereochemistry and regioselective alkylation as key synthetic challenges .

While this compound has been detected in cytotoxic fractions (e.g., Fraction B of Lobophytum sp.

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(2E,6E,10E)-2,6,10-trimethyl-12-(3-methylfuran-2-yl)dodeca-2,6,10-trienoic acid |

InChI |

InChI=1S/C20H28O3/c1-15(9-6-10-18(4)20(21)22)7-5-8-16(2)11-12-19-17(3)13-14-23-19/h7,10-11,13-14H,5-6,8-9,12H2,1-4H3,(H,21,22)/b15-7+,16-11+,18-10+ |

InChI Key |

BMGJSWCTAGIXJL-NIAATNHFSA-N |

Isomeric SMILES |

CC1=C(OC=C1)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |

Canonical SMILES |

CC1=C(OC=C1)CC=C(C)CCC=C(C)CCC=C(C)C(=O)O |

Synonyms |

saurufuran B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Saurufuran A vs. Saurufuran B

Saurufuran A and B are closely related furanoditerpenes isolated from Saururus chinensis. While both share a furanoditerpene core, their bioactivity diverges significantly:

- PPARγ Activation : Saurufuran A is a potent PPARγ agonist (EC₅₀ = 16.7 µM), making it a candidate for metabolic syndrome treatment. In contrast, this compound exhibits weak activation (EC₅₀ > 100 µM), suggesting structural modifications critically influence receptor binding .

Table 1: Structural and Functional Comparison of this compound with Key Analogs

Functional Analogs in PPARγ Activation and Cytotoxicity

However, its presence in cytotoxic fractions alongside diterpenes (e.g., abietatic acid) and alkaloids (e.g., 3-isoajmalicine) suggests synergistic roles in bioactivity. For example:

- Abietatic Acid : A diterpene in Lobophytum sp. fractions, it contributes to anticancer effects by targeting cell cycle regulators like CDK-6 .

- 3-Isoajmalicine : This alkaloid shows stronger binding affinity to cancer-related receptors than this compound, underscoring its prominence in Fraction B’s cytotoxicity .

Q & A

Q. How can this compound’s bioactivity be contextualized within broader biochemical pathways?

Q. What frameworks guide the development of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Apply structure-activity relationship (SAR) studies with systematic substitutions (e.g., hydroxylation, methylation). Assess logP (octanol-water partition) for solubility and permeability. Use in vitro ADME assays (Caco-2 permeability, microsomal stability) to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.